tert-Butyl 3-((5-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((5-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of reagents such as phosphorus oxychloride and dimethylformamide.
Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Protection of the Carboxyl Group: The carboxyl group can be protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((5-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-((5-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((5-formyl-2-nitrophenoxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((5-formyl-2-nitrophenoxy)methyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-((5-formyl-2-nitrophenoxy)methyl)azetidine-1-carboxylate is unique due to its azetidine ring structure, which is less common compared to pyrrolidine and piperidine rings. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl 3-[(5-formyl-2-nitrophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-7-12(8-17)10-23-14-6-11(9-19)4-5-13(14)18(21)22/h4-6,9,12H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHMTLOZDSRLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC(=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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